molecular formula C9H10O4S B185796 2-Methyl-4-(methylsulfonyl)benzoic acid CAS No. 118939-09-6

2-Methyl-4-(methylsulfonyl)benzoic acid

Cat. No. B185796
M. Wt: 214.24 g/mol
InChI Key: WEKZLBGODVDBBZ-UHFFFAOYSA-N
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Description

“2-Methyl-4-(methylsulfonyl)benzoic acid” is a chemical compound . It is similar to “2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid”, which is a white solid that is soluble in water and organic solvents .


Synthesis Analysis

The synthesis of a similar compound, “2-Methoxy-4-(methylsulfanyl)benzoic Acid”, has been reported. The synthesis used readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .


Molecular Structure Analysis

The molecular formula of “2-Methyl-4-(methylsulfonyl)benzoic acid” is C9H10O4S .

Scientific Research Applications

  • Synthesis Techniques :

    • A study by Peng Jia-bin (2010) outlined a method for synthesizing 2-Nitro-4-methylsulfonyl benzoic acid, with high yield and purity, from 4-methylsulfonyl toluene using nitric acid. This method is simple and cost-effective, making it economically beneficial (Peng Jia-bin, 2010).
  • Chemical Properties and Reactions :

    • Ci Long-wang (2013) focused on the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid through air-nitric acid combined oxidation. This study optimized various reaction conditions, achieving an average yield of 85% and purity of 97.1% (Ci Long-wang, 2013).
    • H. Yin (2002) described a convenient preparation method for 4-(methylsulfonyl)benzoic acid, emphasizing a reduced cost and environmental impact suitable for large-scale production (H. Yin, 2002).
  • Medical and Biological Applications :

    • M. Baumgarth, N. Beier, and R. Gericke (1997) explored the use of benzoylguanidines as Na+/H+ exchanger inhibitors, beneficial in treating acute myocardial infarction. The study highlighted the importance of substitution ortho to the acylguanidine for compound potency (M. Baumgarth et al., 1997).
  • Environmental and Safety Considerations :

    • H. Suojalehto et al. (2017) identified 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid as a respiratory sensitiser causing occupational asthma, rhinitis, and urticaria. This research emphasizes the need for stringent exposure control measures to prevent related diseases (H. Suojalehto et al., 2017).
  • Applications in Material Science :

    • K. Oyaizu et al. (2002) described synthetic routes to ladder polymers containing benzenetetrayl subunits with oxo and methylsulfonio linkages. This research contributes to the development of semiconducting materials (K. Oyaizu et al., 2002).

Safety And Hazards

The safety data sheet for a similar compound suggests avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-methyl-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKZLBGODVDBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281149
Record name 2-Methyl-4-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(methylsulfonyl)benzoic acid

CAS RN

118939-09-6
Record name 2-Methyl-4-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118939-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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